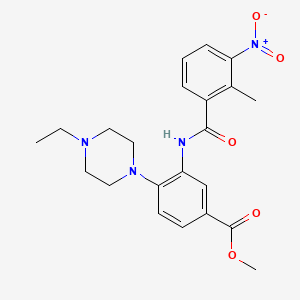
Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by its complex molecular structure, which includes a piperazine ring, a nitrobenzamide group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate alkylating agent.
Introduction of the Nitrobenzamide Group:
Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine group.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo various substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Hydrolysis using aqueous sodium hydroxide (NaOH).
Substitution: Nucleophilic substitution reactions using alkyl halides.
Major Products Formed
Amine Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of the ester group.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological pathways involving piperazine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and nitrobenzamide group are key structural features that influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-methylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate
- Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-chloro-3-nitrobenzamido)benzoate
Uniqueness
Methyl 4-(4-ethylpiperazin-1-YL)-3-(2-methyl-3-nitrobenzamido)benzoate is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the ethyl group on the piperazine ring and the nitro group on the benzamide moiety are particularly noteworthy.
Properties
Molecular Formula |
C22H26N4O5 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C22H26N4O5/c1-4-24-10-12-25(13-11-24)20-9-8-16(22(28)31-3)14-18(20)23-21(27)17-6-5-7-19(15(17)2)26(29)30/h5-9,14H,4,10-13H2,1-3H3,(H,23,27) |
InChI Key |
HJASKSVJZHYQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















